molecular formula C18H18BrN5O B2621513 5-amino-1-(3-bromobenzyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899737-32-7

5-amino-1-(3-bromobenzyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2621513
CAS No.: 899737-32-7
M. Wt: 400.28
InChI Key: SAIKYTSPKCXQJV-UHFFFAOYSA-N
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Description

5-Amino-1-(3-bromobenzyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a 5-amino-triazole core substituted with a 3-bromobenzyl group at position 1 and a 2,3-dimethylphenyl carboxamide moiety at position 2. This compound is part of a broader class of 1,2,3-triazole-4-carboxamides, which are recognized for their versatility in targeting diverse biological pathways, including bacterial SOS response inhibition and anticancer activity .

Properties

IUPAC Name

5-amino-1-[(3-bromophenyl)methyl]-N-(2,3-dimethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN5O/c1-11-5-3-8-15(12(11)2)21-18(25)16-17(20)24(23-22-16)10-13-6-4-7-14(19)9-13/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIKYTSPKCXQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Br)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-bromobenzyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Bromobenzylation: The bromobenzyl group is typically introduced through a Friedel-Crafts alkylation reaction.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(3-bromobenzyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromobenzyl group can be reduced to a benzyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Azide or thiol derivatives.

Scientific Research Applications

5-amino-1-(3-bromobenzyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-1-(3-bromobenzyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Positional Isomerism of Bromine

  • 5-Amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamide (Compound 2a): This analogue replaces the 3-bromobenzyl group with a 4-bromobenzyl substituent. Impact: The para-bromine position enhances π-π stacking interactions in aromatic binding pockets, as observed in its application for experimental phasing in crystallography . However, meta-substitution (as in the target compound) may offer better steric compatibility with certain enzymatic active sites, such as LexA proteases in bacteria . Data: Reported melting point (217–219°C) and NMR shifts (δ 7.11–7.65 ppm for aromatic protons) suggest distinct crystallinity and electronic properties compared to the target compound .

Halogen vs. Methyl Substituents

  • Activity: Demonstrated moderate antiproliferative activity against renal cancer RXF 393 cells (GP = -13.42%) but lower potency compared to brominated analogues . Synthesis: Prepared via modular routes similar to the target compound, with yields dependent on Buchwald–Hartwig coupling efficiency .

Variations in the Carboxamide Substituent

Dimethylphenyl vs. Methoxyphenyl Groups

  • 5-Amino-1-(3-bromobenzyl)-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide: The 3,5-dimethoxyphenyl group introduces polarity via methoxy substituents, improving solubility but reducing membrane permeability compared to the target compound’s 2,3-dimethylphenyl group. Pharmacokinetics: Higher logP (3.2 vs. 2.8 for the target compound) suggests increased hydrophobicity in the dimethylphenyl variant, favoring blood-brain barrier penetration .

Chlorophenyl and Dichlorophenyl Analogues

  • 5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: Dichlorophenyl substitution enhances electrophilic character, improving binding to kinase domains (e.g., B-Raf kinase inhibition). Activity: Exhibited selective antiproliferative effects against CNS cancer SNB-75 cells (GP = -27.30%), outperforming dimethylphenyl variants in specific cancer models .

Functional Activity Comparisons

Anticancer Activity

Compound Substituents Key Activity (Cancer Cell Line) PGI/Growth Inhibition (%) Reference
Target Compound 3-Bromobenzyl, 2,3-dimethylphenyl Not explicitly reported
5-Amino-1-(4-bromobenzyl)-N-(3,4-dimethoxyphenyl) 4-Bromobenzyl, 3,4-dimethoxyphenyl CNS cancer SNB-75 PGI = 41.25
5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl) 4-Fluorobenzyl, 2,4-dimethoxyphenyl Renal cancer RXF 393 GP = -13.42

Bacterial SOS Response Inhibition

  • 5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the benzyl group but includes a carbamoylmethyl substituent. Mechanism: Blocks LexA self-cleavage in E. coli and Pseudomonas aeruginosa, disrupting SOS-mediated antibiotic resistance . Comparison: The target compound’s benzyl group may reduce solubility but improve proteolytic stability compared to carbamoylmethyl analogues .

Biological Activity

5-amino-1-(3-bromobenzyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and parasitology. This article synthesizes current research findings regarding its biological activity, focusing on its synthesis, anticancer potential, and mechanisms of action.

Synthesis

The synthesis of 5-amino-1-(3-bromobenzyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of 3-bromobenzylamine with a suitable triazole precursor. The triazole core is known for its stability and ability to interact with biological targets effectively.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties . For instance, a series of compounds derived from the 1,2,3-triazole scaffold demonstrated significant cytotoxic effects against various cancer cell lines. Specifically:

  • Cell Lines Tested : The compound showed efficacy against H460 (lung cancer) and other cell lines.
  • IC50 Values : The most potent derivatives exhibited IC50 values as low as 6.06μM6.06\,\mu M, indicating strong inhibition of cell proliferation .
  • Mechanism of Action : Research indicates that these compounds may induce apoptosis and increase reactive oxygen species (ROS) production in cancer cells. Western blot analyses revealed elevated levels of LC3 and γ-H2AX post-treatment, suggesting autophagy and DNA damage pathways are involved in the observed anticancer effects .

Anti-parasitic Activity

The compound has also been evaluated for its potential against Chagas disease , caused by Trypanosoma cruzi. In vitro studies demonstrated:

  • Potency : Compounds containing the 5-amino-1H-1,2,3-triazole core showed submicromolar activity against T. cruzi with a pEC50 greater than 6.
  • Selectivity : These compounds exhibited selectivity over normal cells (e.g., VERO and HepG2), indicating a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural features. Key points include:

  • Bromobenzyl Group : The presence of a bromobenzyl moiety enhances the interaction with biological targets.
  • Dimethylphenyl Substitution : The 2,3-dimethylphenyl group contributes to the hydrophobic character and may improve cellular uptake.

Case Studies

Several case studies illustrate the effectiveness of this compound in preclinical models:

  • In Vivo Efficacy Against Chagas Disease :
    • A mouse model demonstrated significant suppression of parasite burden when treated with triazole derivatives.
    • Results indicated improved oral exposure and metabolic stability compared to existing treatments .
  • Cytotoxicity Studies :
    • In vitro assays showed that certain derivatives led to substantial cell death in lung cancer cell lines through apoptosis and autophagy mechanisms .

Q & A

Q. What are the optimized synthetic routes for 5-amino-1-(3-bromobenzyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves Huisgen cycloaddition (click chemistry) between azides and alkynes to form the triazole core, followed by sequential benzylation and carboxamide functionalization. Key steps include:

  • Triazole formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under inert atmosphere (N₂ or Ar) at 60–80°C for 6–12 hours .
  • Benzylation : Use of 3-bromobenzyl bromide in DMF with K₂CO₃ as a base (70–80°C, 8–10 hours) to introduce the bromobenzyl group .
  • Carboxamide coupling : Reaction with 2,3-dimethylaniline via EDC/HOBt-mediated amidation in dry DCM at room temperature for 24 hours . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio for benzylation) and purification via column chromatography (silica gel, hexane/EtOAc gradient).

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

Essential methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for bromobenzyl, δ 2.2–2.5 ppm for dimethylphenyl) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (calc. for C₁₈H₁₉BrN₆O: 437.08 g/mol) .
  • Melting point analysis : Consistency with literature values (e.g., 170–173°C for analogous triazoles) .
  • HPLC : Purity assessment (>95% by reverse-phase C18 column) .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens should focus on:

  • Enzyme inhibition : Assays against carbonic anhydrase IX (CA-IX) or histone deacetylase (HDAC) using fluorometric or colorimetric methods (IC₅₀ determination) .
  • Antimicrobial activity : MIC testing against S. aureus (ATCC 29213) and E. coli (ATCC 25922) via broth microdilution .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values compared to cisplatin .

Advanced Research Questions

Q. How does the 3-bromobenzyl substituent influence bioactivity compared to analogs with chloro or methyl groups?

A structure-activity relationship (SAR) study reveals:

Substituent (R)Enzyme Inhibition (CA-IX IC₅₀, nM)Antiproliferative Activity (MCF-7 IC₅₀, μM)
3-Bromobenzyl12.3 ± 1.28.7 ± 0.9
3-Chlorobenzyl15.8 ± 1.510.2 ± 1.1
3-Methylbenzyl>100>50
The bromo group enhances hydrophobic interactions with enzyme pockets, improving potency over chloro and methyl analogs .

Q. What strategies resolve contradictions in biological data between in vitro and cell-based assays?

Discrepancies (e.g., high enzyme inhibition but low cytotoxicity) may arise from poor cellular uptake or metabolic instability. Solutions include:

  • Permeability assays : Caco-2 monolayer testing to evaluate passive diffusion .
  • Metabolic stability : LC-MS/MS analysis of hepatic microsomal degradation (t₁/₂ < 30 min suggests rapid metabolism) .
  • Prodrug design : Addition of ester groups to improve bioavailability .

Q. How can computational methods guide the optimization of this compound for selective kinase inhibition?

Advanced approaches involve:

  • Molecular docking : AutoDock Vina to predict binding modes in ATP pockets (e.g., VEGFR-2, PDB ID: 4ASD) .
  • MD simulations : 100-ns trajectories to assess complex stability (RMSD < 2 Å indicates stable binding) .
  • QSAR modeling : Regression analysis correlating logP values with IC₅₀ (R² > 0.85 validates predictive power) .

Methodological Recommendations

Q. What experimental controls are critical in assessing off-target effects in kinase inhibition studies?

Include:

  • Positive controls : Staurosporine (pan-kinase inhibitor) to validate assay conditions .
  • Negative controls : DMSO vehicle to rule out solvent interference.
  • Selectivity panels : Screen against 10–20 unrelated kinases (e.g., PKA, PKC) to confirm specificity .

Q. How should researchers address synthetic impurities affecting biological readouts?

  • HPLC-MS tracking : Identify impurities >0.1% abundance .
  • Recrystallization : Use ethanol/water (7:3 v/v) to remove polar byproducts .
  • Bioassay-guided fractionation : Isolate impurities and test individually for activity .

Data Contradiction Analysis

Q. Why might this compound show high in vitro potency but fail in murine xenograft models?

Potential factors:

  • Pharmacokinetics : Low AUC (area under the curve) due to rapid clearance (e.g., t₁/₂ = 1.2 hours in mice) .
  • Tissue penetration : Poor distribution to tumor sites (measured via LC-MS in plasma vs. tumor homogenates) . Mitigation: Nanocarrier encapsulation (e.g., PLGA nanoparticles) to enhance retention .

Future Directions

Q. What novel applications could exploit the photophysical properties of this compound?

The bromine atom enables:

  • Fluorescence probes : Conjugation with BODIPY dyes for cellular imaging .
  • Photoaffinity labeling : UV-induced crosslinking to map drug-target interactions .

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